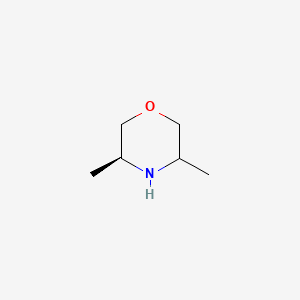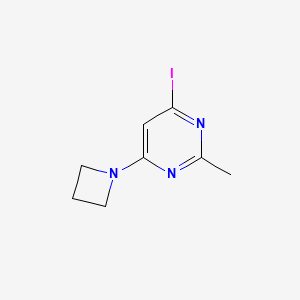
4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine is a heterocyclic compound that contains an azetidine ring, an iodine atom, and a methyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Iodine Atom: The iodine atom can be introduced through iodination reactions, often using reagents such as iodine or N-iodosuccinimide (NIS) under mild conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through cyclization reactions involving appropriate precursors, such as amidines and β-diketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds, Grignard reagents, and halogenating agents.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and osmium tetroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects . Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: This compound contains an azetidine ring and a boronic acid group, and it is used in chemical synthesis and as an antiviral agent.
N-substituted-3-chloro-2-azetidinone derivatives: These compounds are known for their anticonvulsant and antimicrobial activities.
L-azetidine-2-carboxylic acid: Found in nature, this compound is used as a building block for biologically active heterocyclic compounds.
Uniqueness
4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine is unique due to its combination of an azetidine ring, an iodine atom, and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H10IN3 |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine |
InChI |
InChI=1S/C8H10IN3/c1-6-10-7(9)5-8(11-6)12-3-2-4-12/h5H,2-4H2,1H3 |
InChI Key |
GKYMIKWPXLVOBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)I)N2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


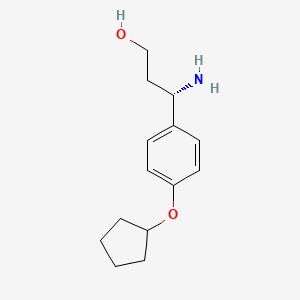
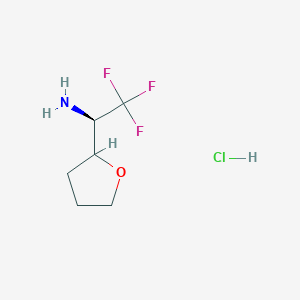
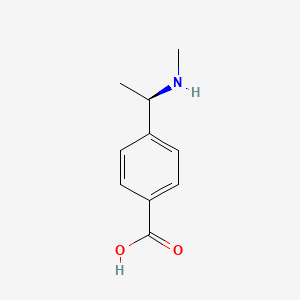
![6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid](/img/structure/B13055618.png)
![3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine](/img/structure/B13055623.png)
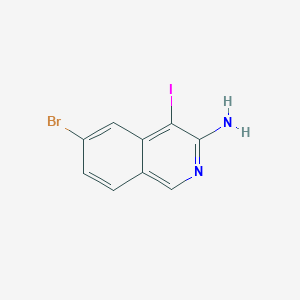
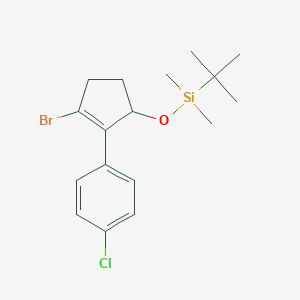
![methyl3-{2-[N'-methyl(4-methoxyphenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13055637.png)

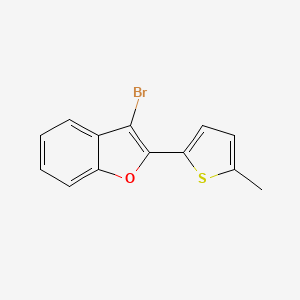

![1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055667.png)
![6-Vinylimidazo[1,2-B]pyridazine](/img/structure/B13055674.png)
